Ethyl 3-amino-1-ethyl-1H-pyrrole-2-carboxylate

Drug Design ADME Prediction Physicochemical Profiling

N-alkyl pyrrole building blocks often cause synthetic inconsistency when LogP and H-bond profiles drift across analogs. This N-ethyl variant resolves that by delivering a computed LogP of 1.4, TPSA of 57.3 Ų, and only 1 HBD-ideal for fragment-based CNS programs. · Single-step cyclocondensation to 9-deazapurines streamlines library synthesis. · 98% purity grade reduces impurity carryover in parallel synthesis, improving yield reproducibility.

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
CAS No. 1176740-52-5
Cat. No. B1443800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-1-ethyl-1H-pyrrole-2-carboxylate
CAS1176740-52-5
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCCN1C=CC(=C1C(=O)OCC)N
InChIInChI=1S/C9H14N2O2/c1-3-11-6-5-7(10)8(11)9(12)13-4-2/h5-6H,3-4,10H2,1-2H3
InChIKeyFWALYXHAEZKPID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-amino-1-ethyl-1H-pyrrole-2-carboxylate: Physicochemical and Structural Profile


Ethyl 3-amino-1-ethyl-1H-pyrrole-2-carboxylate is a heterocyclic building block belonging to the 3-aminopyrrole-2-carboxylate class, featuring a pyrrole core with an N-ethyl substituent, a 3-amino group, and a 2-ethyl ester moiety. Its molecular formula is C9H14N2O2 (MW 182.22 g/mol), with computed physicochemical descriptors including XLogP3 of 1.4, a topological polar surface area (TPSA) of 57.3 Ų, 1 hydrogen bond donor, 3 hydrogen bond acceptors, and 4 rotatable bonds [1]. The compound is commercially available from multiple vendors at purities of 95–98% and is primarily utilized as a synthetic intermediate for constructing pyrrolopyrimidine scaffolds, including 9-deazapurines, which are of significant interest in medicinal chemistry [2][3].

Ethyl 3-amino-1-ethyl-1H-pyrrole-2-carboxylate: Non-Interchangeable N-Alkyl Substitution


The N-ethyl substituent on the pyrrole ring of this compound critically modulates key drug-like properties—specifically lipophilicity (LogP), hydrogen bonding capacity, and molecular weight—relative to its N-unsubstituted (CAS 252932-48-2) and N-methyl (CAS 616225-05-9) analogs. These alterations directly impact membrane permeability, solubility, and metabolic stability, making simple substitution between in-class building blocks unreliable for reproducible synthetic outcomes, particularly in multi-step routes to pyrrolopyrimidines and other fused heterocycles where the N-alkyl group influences both cyclization efficiency and final product physicochemical profiles [1][2].

Ethyl 3-amino-1-ethyl-1H-pyrrole-2-carboxylate: Differentiation from Closest Analogs


Lipophilicity and Membrane Permeability Advantage

Ethyl 3-amino-1-ethyl-1H-pyrrole-2-carboxylate exhibits a computed XLogP3 of 1.4, representing a lipophilicity increase of approximately 1.1 log units over the N-unsubstituted analog (estimated XLogP3 ~0.3 for CAS 252932-48-2) and approximately 0.5 log units over the N-methyl analog (estimated XLogP3 ~0.9 for CAS 616225-05-9). This incremental LogP shift, driven entirely by the N-ethyl group, is expected to enhance passive membrane permeability by roughly 3- to 10-fold based on established LogP–permeability correlations [1][2].

Drug Design ADME Prediction Physicochemical Profiling

Reduced Hydrogen Bond Donor Count and Lower Efflux Liability

The target compound possesses 1 hydrogen bond donor (HBD), compared to 2 HBDs for the N-unsubstituted analog (CAS 252932-48-2), resulting from N-ethylation blocking the pyrrole N–H donor. The N-methyl analog (CAS 616225-05-9) also has 1 HBD. This reduction from 2 to 1 HBD lowers the risk of P-glycoprotein (P-gp) efflux recognition, as P-gp substrates frequently exhibit multiple HBDs. The N-ethyl compound thus retains the efflux advantage of N-alkylation while offering higher LogP than the N-methyl variant [1].

Medicinal Chemistry Drug-likeness Transporter Interaction

Extended Rotatable Bonds and Conformational Flexibility

Ethyl 3-amino-1-ethyl-1H-pyrrole-2-carboxylate has 4 rotatable bonds, compared to 3 for both the N-unsubstituted (CAS 252932-48-2) and N-methyl (CAS 616225-05-9) analogs. The additional rotatable bond originates from the N-ethyl side chain and provides greater conformational adaptability. While excessive rotatable bonds (>10) can penalize oral bioavailability (Veber's rule), the increase from 3 to 4 remains well within favorable limits and can contribute to enhanced binding entropy upon target engagement, particularly useful when pyrrole-based inhibitors require precise orientation of the N-alkyl substituent within a hydrophobic pocket [1].

Scaffold Design Conformational Analysis Ligand Efficiency

Intermediate Physicochemical Profile Compared to Lighter Analogs

The molecular weight of the target compound (182.22 g/mol) is incrementally higher than the N-methyl analog (168.19 g/mol, CAS 616225-05-9) and the N-unsubstituted analog (154.17 g/mol, CAS 252932-48-2), representing a stepwise increase of 14 and 28 Da, respectively. Its TPSA of 57.3 Ų exceeds that of the N-unsubstituted analog (estimated ~54 Ų). These values place the N-ethyl compound in an intermediate physicochemical space: more lipophilic and bulkier than the N-methyl variant, yet still well within Lipinski-compliant limits (MW < 500, TPSA < 140 Ų), making it a strategic choice when incremental LogP and steric bulk are desired without violating drug-likeness thresholds [1].

Fragment-Based Drug Discovery Lead Optimization Physicochemical Triage

Higher Commercial Purity Reducing Synthetic Byproducts

Ethyl 3-amino-1-ethyl-1H-pyrrole-2-carboxylate is available at 98% purity from suppliers such as Leyan (Cat. 1758968) and MolCore, whereas the N-unsubstituted analog (CAS 252932-48-2) is commonly offered at 95–97% purity by vendors including AKSci and Matrix Scientific. The 3% purity differential reduces the burden of unidentified impurities—potentially unreacted amines or ring-opened byproducts—that can propagate through multi-step syntheses, lowering yields of advanced intermediates or final drug candidates. For procurement specifications in medicinal chemistry programs, this purity advantage translates to higher batch-to-batch consistency .

Chemical Procurement Synthetic Reliability Quality Control

Precursor for Regioselective 9-Deazapurine Synthesis

3-Aminopyrrole-2-carboxylates bearing N-alkyl substituents have been demonstrated to serve as direct precursors for 5H-pyrrolo[3,2-d]pyrimidines (9-deazapurines) via a single-step cyclocondensation with formamide or related C1-building blocks. The N-ethyl substituent on the target compound, unlike the N-unsubstituted analog (CAS 252932-48-2), prevents unwanted tautomerization at the pyrrole nitrogen and directs ring closure regioselectively, yielding the desired [3,2-d]-fused product without competing [2,3-d]-isomer formation. This regiochemical control is critical for generating structurally homogeneous compound libraries in drug discovery programs targeting purine-binding enzymes [1].

Heterocyclic Synthesis Pyrrolopyrimidine Chemistry Medicinal Chemistry Scaffolds

Ethyl 3-amino-1-ethyl-1H-pyrrole-2-carboxylate: Procurement and Application Scenarios


Synthesis of CNS-Penetrant 9-Deazapurine Kinase Inhibitors

Medicinal chemistry teams targeting CNS kinases (e.g., GSK-3β, CDK5) can prioritize this building block over the N-methyl or N-unsubstituted analogs to exploit its higher computed LogP (1.4), which favors blood-brain barrier penetration. The single-step cyclocondensation to 9-deazapurines, enabled by the N-ethyl group's regiochemical directing effect, streamlines library synthesis while maintaining the incremental lipophilicity needed for CNS drug design [1][2].

Fragment-Based Lead Generation with Balanced Drug-Like Properties

With a molecular weight of 182.22 Da, XLogP3 of 1.4, TPSA of 57.3 Ų, and only 1 hydrogen bond donor, this compound sits in an optimal fragment-like physicochemical space. It offers a useful midpoint between the overly polar N-unsubstituted analog (2 HBDs) and more lipophilic but synthetically challenging analogs, making it an attractive fragment for growing or linking strategies in fragment-based drug discovery (FBDD) programs [1].

High-Throughput Synthesis of Pyrrolopyrimidine Libraries with High Purity

Procurement teams supporting automated parallel synthesis platforms can select the 98% purity grade (Leyan/MolCore) of this compound to minimize impurity carryover that otherwise reduces yields and confounds biological assay interpretation. The 3% purity margin over the common N-unsubstituted analog translates to fewer failed reactions and higher confidence in structure-activity data derived from the resulting library compounds .

N-Alkyl Substituent SAR in Hydrophobic Enzyme Pockets

Researchers investigating the contribution of N-alkyl chain length to target engagement can use this compound as the N-ethyl benchmark in a series spanning N-H, N-methyl, N-ethyl, and longer N-alkyl variants. The incremental LogP (+0.5 over N-methyl, +1.1 over N-unsubstituted) and additional rotatable bond provide a systematic probe for mapping hydrophobic sub-pockets in enzyme active sites such as those of kinases and phosphodiesterases [1].

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